
2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester is a chemical compound with a complex structure that includes a benzothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2H-1,4-Benzothiazine-2-acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization or chromatography may also be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzothiazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-3-thioxo-, methyl ester
- 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid
Uniqueness
2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it distinct from other benzothiazine derivatives, which may have different substituents and therefore different properties and applications.
Properties
CAS No. |
190272-22-1 |
|---|---|
Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)-2H-1,4-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C13H13NO4S/c1-17-11(15)7-10-12(13(16)18-2)14-8-5-3-4-6-9(8)19-10/h3-6,10H,7H2,1-2H3 |
InChI Key |
PWYKLTQHUFTDQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=NC2=CC=CC=C2S1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


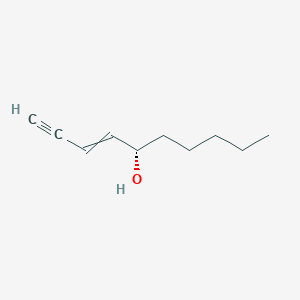
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
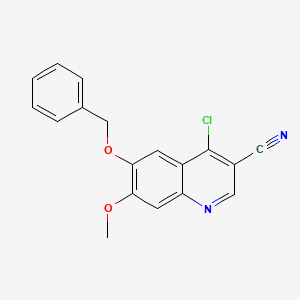

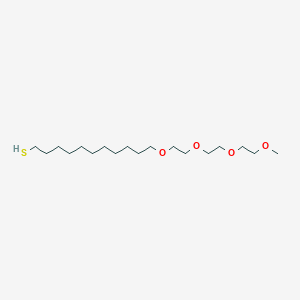
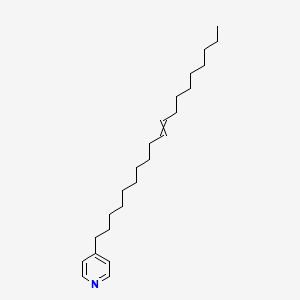
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
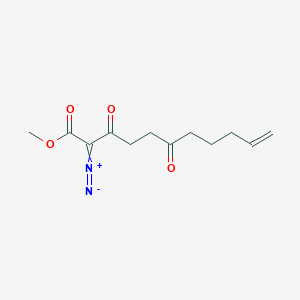
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
